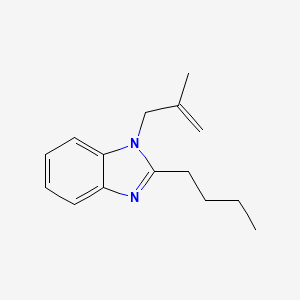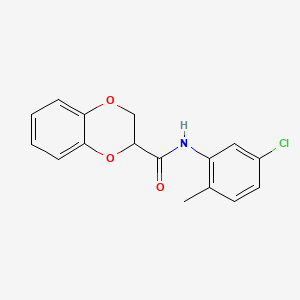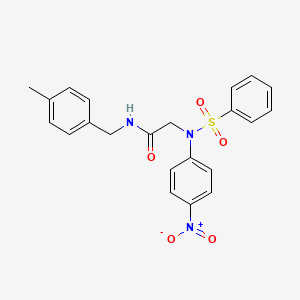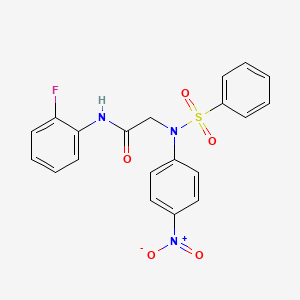![molecular formula C30H30N4O6 B3926587 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)
1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}
Übersicht
Beschreibung
1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}, also known as PPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPD belongs to the family of bis-pyrrolidine derivatives, which have been shown to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} involves the modulation of various cellular processes, including cell cycle progression, apoptosis, and inflammation. 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been shown to inhibit the activation of PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation. Additionally, 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been reported to downregulate the expression of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been reported to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and cellular damage. Moreover, 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhance the activity of natural killer cells and T lymphocytes, which are involved in immune defense.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has several advantages for lab experiments, including its potent antitumor activity, low toxicity, and high stability. Moreover, 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} can be easily synthesized using a simple and cost-effective method. However, there are some limitations to the use of 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} in lab experiments, including its poor solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} is not fully understood, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for the research on 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Moreover, 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} can be used as a lead compound for the development of novel bis-pyrrolidine derivatives with enhanced activity and selectivity. Finally, 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, 1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione} has been reported to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]-1-[4-[3-[(2-methoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6/c1-39-25-9-5-3-7-19(25)17-31-23-15-27(35)33(29(23)37)21-11-13-22(14-12-21)34-28(36)16-24(30(34)38)32-18-20-8-4-6-10-26(20)40-2/h3-14,23-24,31-32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBRBVVXOLLZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-bicyclo[2.2.1]hept-2-yl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926505.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B3926511.png)
![2-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-nitrobenzenesulfonamide](/img/structure/B3926513.png)

![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3926517.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B3926530.png)
![2-(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3926535.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926557.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzamide](/img/structure/B3926563.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3926573.png)
![1-[(2-furylmethyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B3926608.png)
